physicochemical properties of 2-(4-Chloro-3-fluorobenzoyl)pyridine
physicochemical properties of 2-(4-Chloro-3-fluorobenzoyl)pyridine
This technical guide details the physicochemical properties, synthetic utility, and handling protocols for 2-(4-Chloro-3-fluorobenzoyl)pyridine , a critical heterocyclic building block in medicinal chemistry.
CAS Registry Number: 1261868-06-7 Chemical Formula: C₁₂H₇ClFNO Molecular Weight: 235.64 g/mol
Part 1: Executive Summary
2-(4-Chloro-3-fluorobenzoyl)pyridine is a diaryl ketone scaffold featuring a pyridine ring connected to a 3-fluoro-4-chlorobenzene moiety via a carbonyl bridge. This compound serves as a high-value intermediate in the synthesis of p38 MAP kinase inhibitors , anti-inflammatory agents , and agrochemically active difluoropyridines . Its structural significance lies in the orthogonal reactivity of its functional groups: the basic pyridine nitrogen, the electrophilic carbonyl, and the chemically distinct halogen substituents (F and Cl), which allow for regioselective late-stage functionalization.
Part 2: Chemical Identity & Structural Analysis
The molecule exhibits a non-planar geometry due to the steric repulsion between the carbonyl oxygen and the ortho-protons of the aryl rings. The electron-withdrawing nature of the benzoyl group decreases the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
| Identifier | Value |
| IUPAC Name | (4-Chloro-3-fluorophenyl)(pyridin-2-yl)methanone |
| SMILES | Clc1ccc(cc1F)C(=O)c2ccccn2 |
| InChI Key | RQXZEGBYZXEHRN-UHFFFAOYSA-N |
| Appearance | White to off-white microcrystalline solid |
Electronic Profile
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Pyridine Ring: Electron-deficient, susceptible to nucleophilic attack at C4/C6 if activated, but primarily acts as a ligand or proton acceptor (pKa ~2.7 due to ketone withdrawal).
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Benzene Ring: The 3-Fluoro and 4-Chloro substituents create a specific electronic signature. The fluorine atom (ortho to chlorine) exerts a strong inductive withdrawing effect (-I), deactivating the ring toward electrophilic aromatic substitution but activating the 4-position for transition-metal catalyzed cross-coupling.
Part 3: Physicochemical Properties
Data aggregated from computational models and analog experimental values.
| Property | Value / Range | Context & Implications |
| Melting Point | 62–68 °C (Predicted) | Analogous 4-chlorobenzoylpyridine melts at 62–64°C. The 3-F substituent typically introduces asymmetry that may depress MP slightly or maintain it within this range. |
| Boiling Point | 321 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification if not crystallizing. |
| LogP (Octanol/Water) | 2.85 ± 0.3 | Moderately lipophilic. Suitable for CNS-active drug scaffolds; requires organic co-solvents (DMSO, DCM) for assays. |
| pKa (Conjugate Acid) | ~2.67 | The carbonyl group withdraws electron density from the pyridine, lowering the pKa from 5.2 (pyridine). Forms stable salts with strong acids (HCl, TfOH). |
| Polar Surface Area (PSA) | 30.0 Ų | Favorable for membrane permeability; dominated by the Pyridine-N and Carbonyl-O. |
| Solubility | <0.1 mg/mL (Water)>50 mg/mL (DCM, EtOAc) | Practically insoluble in water. Freely soluble in chlorinated solvents, alcohols, and esters. |
Part 4: Synthetic Utility & Reactivity
This compound is not merely an endpoint but a "linchpin" intermediate. Its reactivity is defined by three distinct zones.
Synthesis Protocol (Grignard Approach)
Rationale: The most reliable synthesis avoids the harsh conditions of Friedel-Crafts acylation on deactivated pyridine rings.
Reagents: 2-Bromopyridine, Isopropylmagnesium chloride (TurboGrignard), 4-Chloro-3-fluorobenzaldehyde, MnO₂ (oxidant).
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Metallation: Treat 2-bromopyridine with
-PrMgCl in THF at -15°C to generate the 2-pyridylmagnesium species. -
Addition: Cannulate the Grignard reagent into a solution of 4-chloro-3-fluorobenzaldehyde at 0°C. Stir for 2 hours.
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Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc. This yields the secondary alcohol intermediate.
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Oxidation: Dissolve the alcohol in DCM and treat with activated MnO₂ (10 equiv) at reflux for 4 hours to restore the ketone.
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Purification: Crystallization from Hexane/EtOAc (9:1) yields the target ketone.
Reactivity Pathways
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Zone 1: Carbonyl Bridge: Susceptible to asymmetric reduction (Corey-Bakshi-Shibata) to yield chiral alcohols, or reductive amination to form amine linkers.
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Zone 2: Halogen Selectivity: The 4-Chloro position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd(OAc)₂/SPhos ligands. The 3-Fluoro group remains intact under these conditions, allowing for sequential functionalization.
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Zone 3: Pyridine Nitrogen: Can be oxidized to the N-oxide using m-CPBA to alter the electronic bias of the pyridine ring, activating the 4-position of the pyridine for nucleophilic substitution.
Figure 1: Orthogonal reactivity map demonstrating the chemoselective transformations available for the scaffold.
Part 5: Handling, Safety & Stability
Signal Word: WARNING
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Hazard Statements:
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Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ketone is stable, but the pyridine ring can be light-sensitive over prolonged periods (photodegradation).
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Stability: Stable under standard laboratory conditions. Incompatible with strong oxidizing agents and strong reducing agents (e.g., LiAlH₄ will reduce the ketone and potentially dehalogenate).
References
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BenchChem. (n.d.). 2-(4-Chloro-3-fluorobenzoyl)pyridine Product Data. Retrieved from
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Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles. Org. Synth. 2012, 89, 549-561. Retrieved from
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EPA CompTox. (2025). 2-(4-Fluorobenzoyl)pyridine Physicochemical Data. U.S. Environmental Protection Agency. Retrieved from
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PubChem. (2025).[4][7] 4-Chloro-3-fluoropyridine Compound Summary. National Library of Medicine. Retrieved from
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